

Author: BenchChem Technical Support Team. **Date:** January 2026

Application Note & Protocol: Synthesis of Leconotide (ω -Conotoxin CVID)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Leconotide

Cat. No.: B008359

[Get Quote](#)

A Guide to Solid-Phase Peptide Synthesis and Oxidative Folding

For: Researchers, scientists, and drug development professionals in neuroscience and peptide chemistry.

Introduction: The Therapeutic Potential and Synthetic Challenge of Leconotide

Leconotide, also known as ω -conotoxin CVID, is a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.^{[1][2]} Originally isolated from the venom of the marine cone snail *Conus catus*, this 25-amino acid peptide holds significant promise as an analgesic for chronic pain.^[2] Its therapeutic potential is intrinsically linked to its complex three-dimensional structure, which is defined by a rigid "cysteine knot" motif. This knot consists of three intramolecular disulfide bridges that stabilize the peptide's four-loop framework, presenting the key amino acid residues in the precise orientation required for high-affinity channel binding.^[1]

The synthesis of conotoxins like **Leconotide** is a significant challenge in peptide chemistry.^[3] While recombinant methods exist, chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) offers greater control over the incorporation of non-natural amino acids and modifications.^{[4][5]} The primary hurdles in SPPS of **Leconotide** are the efficient assembly of

the 25-residue linear precursor and, crucially, the correct formation of the three specific disulfide bonds from six cysteine residues during oxidative folding. This guide provides a comprehensive protocol based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, followed by a detailed procedure for oxidative folding and purification.

Leconotide: Structure and Properties

A thorough understanding of the target peptide is critical for designing a successful synthesis strategy.

Property	Description
Primary Sequence	Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH ₂
Molecular Formula	C ₁₀₂ H ₁₇₂ N ₃₆ O ₃₂ S ₇
Molecular Weight	2639.2 g/mol [6]
Disulfide Connectivity	Cys ¹ -Cys ¹⁶ , Cys ⁸ -Cys ¹⁹ , Cys ¹⁵ -Cys ²⁵
Key Structural Feature	Rigid cysteine knot motif with a four-loop framework. [1]
C-Terminus	Amidated

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the method of choice for synthesizing complex peptides like **Leconotide** due to its milder deprotection conditions compared to the alternative Boc-based strategy.[\[4\]](#) The synthesis is built upon a repeating cycle of two fundamental steps performed on an insoluble resin support:

- Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a basic solution, typically piperidine in DMF, to expose a free amine.[\[7\]](#)

- Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine, extending the peptide chain.

This cycle is repeated until the full-length peptide is assembled. Side-chain protecting groups on reactive amino acids prevent unwanted side reactions and are removed at the final cleavage step.

Strategic Considerations for Leconotide Synthesis

Synthesizing a cysteine-rich peptide like **Leconotide** requires careful planning.

- Resin Selection: Since **Leconotide** has a C-terminal amide, a Rink Amide resin is the appropriate choice. This resin's linker is designed to release the peptide as a C-terminal amide upon cleavage with strong acid.[7]
- Cysteine Protection: The choice of protecting group for the six cysteine residues is paramount. For a random, one-step oxidative folding strategy, a standard acid-labile protecting group is sufficient. The Trityl (Trt) group is highly recommended as it is stable during synthesis but is efficiently removed during the final TFA cleavage, yielding a linear peptide with free thiol groups ready for folding.
- Coupling Reagents: Aggregation of the growing peptide chain can be a problem in long or "difficult" sequences.[8] Using a highly efficient coupling reagent is crucial. A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base like DIEA (N,N-diisopropylethylamine) provides rapid and effective activation of the incoming amino acid.
- Cleavage Cocktail: The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. A standard cleavage cocktail for cysteine-containing peptides is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[7] TIS is a critical scavenger that captures the highly reactive trityl cations released from the cysteine side chains, preventing side reactions with other residues like methionine and tryptophan.

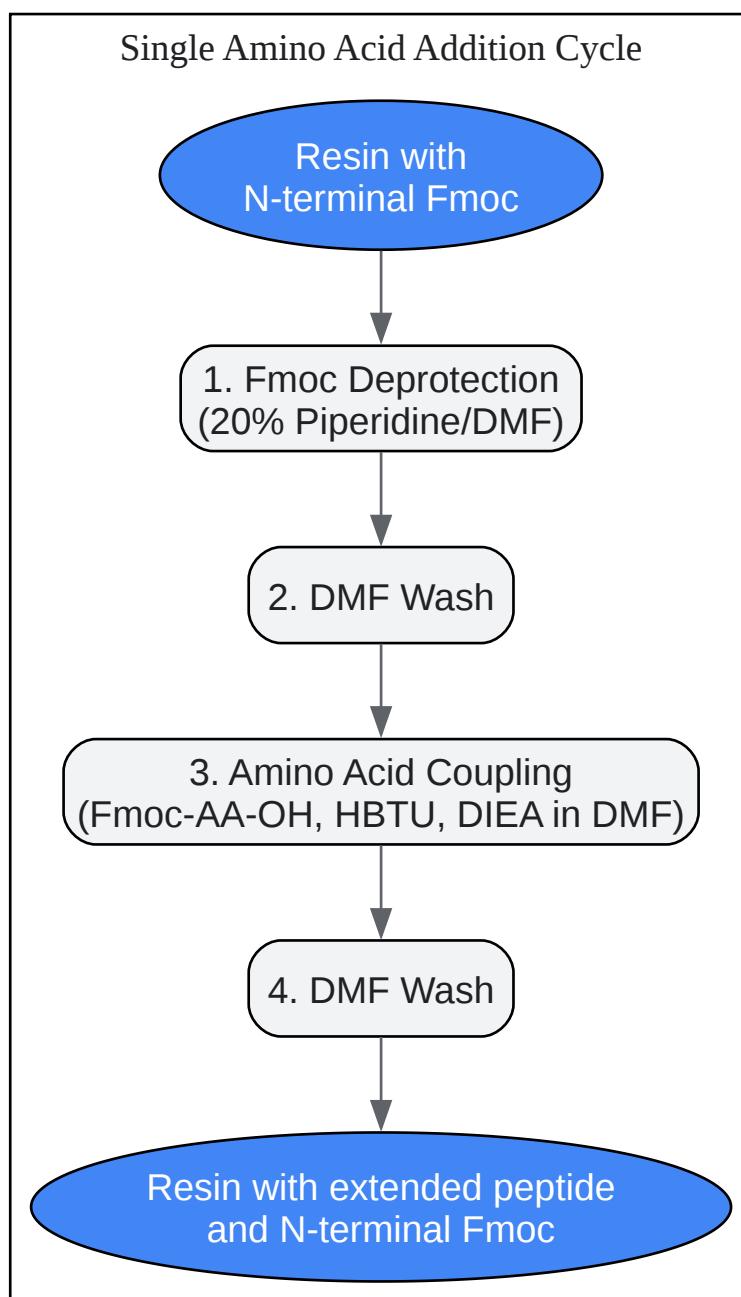
Workflow Overview: From Resin to Purified Peptide

The synthesis of **Leconotide** can be broken down into four major stages, each with critical quality control checkpoints.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the chemical synthesis of **Leconotide**.

Detailed Experimental Protocol: Solid-Phase Synthesis of Linear Leconotide


This protocol is designed for a standard automated peptide synthesizer using Fmoc chemistry.

6.1. Materials and Reagents

- Rink Amide MBHA Resin (loading capacity ~0.5 mmol/g)
- Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)
- Coupling Activator: HBTU
- Base: N,N-Diisopropylethylamine (DIEA)
- Fmoc Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS
- Precipitation Solvent: Cold diethyl ether

6.2. Protocol: Automated Peptide Synthesis Cycle

The following cycle is repeated for each amino acid in the sequence, starting from the C-terminal Cysteine.

[Click to download full resolution via product page](#)

Caption: The core iterative cycle of Fmoc-SPPS.

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- First Amino Acid Coupling: Couple the first amino acid (Fmoc-Cys(Trt)-OH) to the resin using standard HBTU/DIEA activation.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- Coupling: Couple the next Fmoc-amino acid (4 equivalents) pre-activated with HBTU (4 eq.) and DIEA (8 eq.) in DMF for 40-60 minutes.[3]
- Washing: Wash the resin with DMF and DCM.
- Repeat: Repeat steps 3-6 for all 25 amino acids in the **Leconotide** sequence.
- Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
- Final Wash and Drying: Wash the resin extensively with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

6.3. Protocol: Cleavage and Deprotection

- Place the dried peptidyl-resin in a reaction vessel.
- Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) at a ratio of 10 mL per gram of resin.
- Stir the mixture at room temperature for 2-3 hours.[7]
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude linear peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether.
- Centrifuge the suspension to pellet the white peptide precipitate.
- Wash the pellet with cold diethyl ether two more times.
- Dry the crude linear peptide under vacuum.

- Quality Control: Analyze a small portion of the crude product by RP-HPLC and Mass Spectrometry to confirm the correct mass of the linear, fully reduced peptide.

Protocol: Oxidative Folding to Form Native Leconotide

The goal of this step is to facilitate the formation of the three correct disulfide bonds. This is often the lowest-yielding step in the synthesis of complex conotoxins.^[3] A one-step random oxidation in a redox buffer is a common and effective approach.^[9]

7.1. Materials and Reagents

- Folding Buffer: 100 mM Ammonium Bicarbonate (NH_4HCO_3), pH ~8.0
- Redox System: Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG)
- Quenching Solution: Acetic acid or Trifluoroacetic acid (TFA)
- Purification Solvents: Acetonitrile (ACN) and water, both with 0.1% TFA

7.2. Protocol: Air Oxidation with GSH/GSSG Redox Buffer

- Dissolution: Dissolve the crude linear peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to minimize intermolecular disulfide bond formation.
- Redox System Addition: Add GSH and GSSG to the solution. A common starting ratio is 1 mM GSH and 0.1 mM GSSG. The optimal ratio may require empirical testing.^{[9][10]}
- Folding Reaction: Gently stir the solution, open to the air, at room temperature or 4°C for 24-48 hours. The choice of temperature can influence the folding outcome.^[9]
- Monitoring: Monitor the reaction progress by taking small aliquots at various time points (e.g., 2h, 6h, 12h, 24h). Quench the aliquot by acidifying with TFA and analyze by RP-HPLC. The correctly folded native peptide should appear as a distinct, sharp peak, typically eluting earlier than misfolded isomers and the linear precursor.^[11]

- Quenching: Once the reaction reaches equilibrium (no further change in the HPLC profile), quench the entire batch by acidifying to a pH of 2-3 with TFA.
- Lyophilization: Freeze and lyophilize the quenched solution to obtain the crude folded peptide mixture.

Purification and Final Analysis

8.1. Protocol: Preparative Reverse-Phase HPLC (RP-HPLC)

- Column: Use a preparative C18 column.
- Mobile Phases:
 - Solvent A: 0.1% TFA in Water
 - Solvent B: 0.1% TFA in Acetonitrile
- Purification: Dissolve the crude folded mixture in a minimal amount of Solvent A. Inject the solution onto the column and elute with a shallow linear gradient of Solvent B (e.g., 10-40% B over 60 minutes).
- Fraction Collection: Collect fractions corresponding to the main peak that was identified as the correctly folded isomer during the monitoring step.
- Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool the fractions with >98% purity.
- Lyophilization: Lyophilize the pooled fractions to obtain the final purified **Leconotide** as a white, fluffy powder.

8.2. Final Quality Control

- Purity: Confirm final purity by analytical RP-HPLC (should be >98%).
- Identity: Verify the correct molecular weight of the folded peptide (loss of 6 Da compared to the linear precursor due to the formation of three disulfide bonds) using High-Resolution Mass Spectrometry (e.g., ESI-MS).

Conclusion

The chemical synthesis of **Leconotide** is a complex but achievable process for a well-equipped peptide synthesis laboratory. The protocol outlined here, utilizing standard Fmoc-SPPS on a Rink Amide resin followed by a one-pot oxidative folding in a glutathione redox buffer, provides a robust framework for obtaining this therapeutically promising peptide. Success hinges on careful execution at each stage, from the selection of appropriate protecting groups and cleavage conditions to the optimization of the oxidative folding environment and final HPLC purification. The ability to chemically synthesize **Leconotide** and its analogues is crucial for further research into its mechanism of action and for the development of next-generation analgesics.

References

- Dhannura, S., Shekh, S., Dhurjad, P., Dolle, A., Kakkat, S., Vishwajyothi, Vijayasarathy, M., & Sonti, R. (n.d.). Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins. ACS Omega. Retrieved from [\[Link\]](#)
- Gajewiak, J., & Olivera, B. M. (2013). Oxidative folding of conotoxins sharing an identical disulfide bridging framework. PubMed. Retrieved from [\[Link\]](#)
- Dhannura, S., et al. (2022). Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins. ACS Publications. Retrieved from [\[Link\]](#)
- Chi, X., et al. (2013). Optimal Cleavage and Oxidative Folding of α -Conotoxin TxIB as a Therapeutic Candidate Peptide. PMC - PubMed Central. Retrieved from [\[Link\]](#)
- Safavi-Hemami, H., et al. (2003). Efficient oxidative folding of conotoxins and the radiation of venomous cone snails. PNAS. Retrieved from [\[Link\]](#)
- Lee, S., et al. (2018). Ziconotide (ω -conotoxin MVIIA)—Efficient solid-phase synthesis of a linear precursor peptide and its strategic native folding. Semantic Scholar. Retrieved from [\[Link\]](#)
- Ding, X., et al. (2024). Reductive amination of ω -conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly. ResearchGate. Retrieved from [\[Link\]](#)

- Lin, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Retrieved from [\[Link\]](#)
- Jia, X., et al. (2014). Strategies for the Development of Conotoxins as New Therapeutic Leads. MDPI. Retrieved from [\[Link\]](#)
- Ding, X., et al. (2024). Reductive amination of ω -conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly. PMC - NIH. Retrieved from [\[Link\]](#)
- GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [\[Link\]](#)
- Inguimbert, N., et al. (n.d.). Synthesis and Biological Activity of Novel α -Conotoxins Derived from Endemic Polynesian Cone Snails. PubMed Central. Retrieved from [\[Link\]](#)
- Wang, P., et al. (2017). Synthesis of ω -conotoxin MVIIA by native chemical ligation. ResearchGate. Retrieved from [\[Link\]](#)
- Robinson, S. D., & Norton, R. S. (2014). Discovery, synthesis and development of structure-activity relationships of Conotoxins. Retrieved from [\[Link\]](#)
- Isidro-Llobet, A., et al. (2019). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [\[Link\]](#)
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [\[Link\]](#)
- Li, Q., et al. (2006). Recombinant omega-conotoxin MVIIA possesses strong analgesic activity. PubMed. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). **Leconotide**. Retrieved from [\[Link\]](#)
- Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [\[Link\]](#)
- The University of Queensland. (n.d.). Conotoxins: Chemistry and Biology. UQ eSpace. Retrieved from [\[Link\]](#)

- Franco, A. (2016). Directed Solid Phase Peptide Synthesis of alpha-Conotoxin MII. ScholarWorks. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Ziconotide. PubChem. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Leconotide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant omega-conotoxin MVIIA possesses strong analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimal Cleavage and Oxidative Folding of α -Conotoxin TxIB as a Therapeutic Candidate Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- To cite this document: BenchChem. [Application Note & Protocol: Synthesis of Leconotide (ω -Conotoxin CVID)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008359#leconotide-synthesis-and-solid-phase-peptide-synthesis-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com